![molecular formula C19H23N5O4 B14103514 3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14103514.png)
3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1-methyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes hydroxypropyl, methoxyphenyl, and diazaperhydroino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1-methyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1-methyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1-methyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1-methyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 4-[5-(3-hydroxypropyl)-1-benzofuran-2-yl]-2-methoxyphenol
Uniqueness
3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1-methyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H23N5O4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H23N5O4/c1-21-16-15(17(26)24(19(21)27)10-5-11-25)23-9-4-8-22(18(23)20-16)13-6-3-7-14(12-13)28-2/h3,6-7,12,25H,4-5,8-11H2,1-2H3 |
InChI Key |
QZNFDLBEAVAFBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCO)N3CCCN(C3=N2)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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